molecular formula C16H15N3O2S B2736543 2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-48-4

2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2736543
CAS No.: 303145-48-4
M. Wt: 313.38
InChI Key: VBYPFSVALRAOEQ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Biological Activity

2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one, with the CAS number 303145-48-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological efficacy, and relevant research findings.

  • Molecular Formula : C16H15N3O2S
  • Molar Mass : 313.37 g/mol
  • Boiling Point : Approximately 463.8 °C (predicted)
  • Density : 1.29 g/cm³ (predicted)
  • pKa : -3.27 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (human breast cancer)
    • HeLa (cervical cancer)

The compound exhibited an IC50 value of approximately 18 μM against MCF-7 cells, indicating moderate cytotoxicity compared to established drugs like Olaparib (IC50 = 57.3 μM) .

The biological activity of 2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one appears to involve:

  • Inhibition of PARP1 Activity :
    • The compound was shown to inhibit the catalytic activity of PARP1 significantly, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker for DNA damage .
  • Caspase Activation :
    • Increased activity of caspases 3 and 7 was observed in treated cells, suggesting induction of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against bacterial strains. Preliminary results indicate potential efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa, though specific inhibition rates need further investigation .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)Comparison DrugComparison IC50 (μM)
Anticancer ActivityMCF-718Olaparib57.3
Antimicrobial ActivityP. aeruginosaTBDBenzimidazoleTBD

Study on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over a period of 72 hours. The results indicated that higher concentrations led to increased cell death and significant morphological changes consistent with apoptosis.

Study on PARP Inhibition

A detailed analysis was conducted using Western blot techniques to assess the cleavage of PARP1 in response to treatment with the compound. Results showed a dose-dependent increase in cleaved PARP1 levels, supporting the hypothesis that this compound acts as a PARP inhibitor .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYPFSVALRAOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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